3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine
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Overview
Description
3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound that features a unique fusion of pyridine, thieno, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine and thieno derivatives under specific conditions . The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine, thieno, and pyrimidine derivatives, such as:
- 4-Chloro-6-methyl-5-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine
- 6-Methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine
- 4-Chloro-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine .
Uniqueness
The uniqueness of 3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c1-11-14(12-6-3-2-4-7-12)15-16(19)21-17(22-18(15)23-11)13-8-5-9-20-10-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOWLMKMNGKKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(N=C2Cl)C3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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